molecular formula C2HCl5S B075520 1,1,2,2-Tetrachloroethanesulfenyl chloride CAS No. 1185-09-7

1,1,2,2-Tetrachloroethanesulfenyl chloride

Cat. No.: B075520
CAS No.: 1185-09-7
M. Wt: 234.4 g/mol
InChI Key: LCVOCDOSGJHZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2-Tetrachloroethanesulfenyl chloride is a chemical compound with the molecular formula C2HCl5S and a molecular weight of 234.359 g/mol . It is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms. This compound is primarily used in organic synthesis and various industrial applications.

Preparation Methods

1,1,2,2-Tetrachloroethanesulfenyl chloride can be synthesized through the reaction of trichloroethylene with sulfur dichloride . The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{HCl}_3 + \text{SCl}_2 \rightarrow \text{C}_2\text{HCl}_5\text{S} ]

Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. The process requires careful monitoring of temperature and pressure to maintain optimal conditions for the reaction.

Chemical Reactions Analysis

1,1,2,2-Tetrachloroethanesulfenyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.

    Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction Reactions: Reduction of 1,1,2,2-tetrachloroethylsulfenyl chloride can lead to the formation of thiols and other reduced sulfur compounds. Reducing agents like lithium aluminum hydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,2,2-Tetrachloroethanesulfenyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways.

    Biology: Research in biology often utilizes this compound to study the effects of organosulfur compounds on biological systems. It can be used to investigate enzyme inhibition and other biochemical processes.

    Medicine: In medicinal chemistry, 1,1,2,2-tetrachloroethylsulfenyl chloride is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs with antimicrobial or anticancer activity.

    Industry: Industrial applications include its use as a reagent in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,1,2,2-tetrachloroethylsulfenyl chloride exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function and can lead to various biochemical effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic and toxicological properties.

Comparison with Similar Compounds

1,1,2,2-Tetrachloroethanesulfenyl chloride can be compared with other similar compounds, such as:

    1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the sulfur atom.

    1,2-Dichloro-1,1,2-trifluoroethane: Another related compound, which contains fluorine atoms instead of sulfur.

The uniqueness of 1,1,2,2-tetrachloroethylsulfenyl chloride lies in its combination of chlorine and sulfur atoms, which imparts specific reactivity and applications not found in its analogs.

Properties

CAS No.

1185-09-7

Molecular Formula

C2HCl5S

Molecular Weight

234.4 g/mol

IUPAC Name

1,1,2,2-tetrachloroethyl thiohypochlorite

InChI

InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H

InChI Key

LCVOCDOSGJHZFH-UHFFFAOYSA-N

SMILES

C(C(SCl)(Cl)Cl)(Cl)Cl

Canonical SMILES

C(C(SCl)(Cl)Cl)(Cl)Cl

Key on ui other cas no.

1185-09-7

Origin of Product

United States

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